N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine
Overview
Description
N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of both amino and chlorophenyl groups, making it a versatile compound in various chemical reactions and applications.
Scientific Research Applications
N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine typically involves the condensation of 2-amino-5-chlorophenol with 2-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a controlled temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted chlorophenyl compounds, depending on the reaction conditions and reagents used .
Mechanism of Action
The mechanism by which N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The amino and chlorophenyl groups enable it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (2-amino-5-chlorophenyl)(phenyl)methanone oxime
- 2-amino-5-chlorophenol
- 2-chlorobenzaldehyde
Uniqueness
N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine is unique due to its specific combination of amino and chlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(16)10(7-8)13(17-18)9-3-1-2-4-11(9)15/h1-7,18H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSBMNCLJUFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)C2=C(C=CC(=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205544 | |
Record name | (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13949-49-0 | |
Record name | (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13949-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2',5-dichlorobenzophenone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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